molecular formula C21H20NO+ B12561903 1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium CAS No. 184154-38-9

1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium

Cat. No.: B12561903
CAS No.: 184154-38-9
M. Wt: 302.4 g/mol
InChI Key: QUUWFGRWOIDGAC-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium is a complex organic compound with a unique structure that includes a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpyridinium with 1,3-diphenylpropan-2-one under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to increase the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridine: Similar structure but lacks the pyridinium ion.

    1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium is unique due to its pyridinium ion, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and biological applications where other similar compounds may not be as effective.

Properties

CAS No.

184154-38-9

Molecular Formula

C21H20NO+

Molecular Weight

302.4 g/mol

IUPAC Name

2-(1-methylpyridin-1-ium-4-yl)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C21H20NO/c1-22-14-12-18(13-15-22)20(16-17-8-4-2-5-9-17)21(23)19-10-6-3-7-11-19/h2-15,20H,16H2,1H3/q+1

InChI Key

QUUWFGRWOIDGAC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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